molecular formula C9H10N2O2S B3155737 N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 81016-39-9

N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No.: B3155737
CAS No.: 81016-39-9
M. Wt: 210.26 g/mol
InChI Key: FBHJXWOURBPAKR-CLFYSBASSA-N
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Description

N-[1-(methylsulfanyl)-2-nitrovinyl]aniline: is an organic compound with the molecular formula C9H10N2O2S. It is characterized by the presence of a nitrovinyl group attached to an aniline moiety, with a methylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the reaction of aniline with a nitrovinyl compound in the presence of a methylsulfanyl group. One common method involves the use of a base to deprotonate the aniline, followed by nucleophilic addition to the nitrovinyl compound. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

  • N-[1-(methylsulfanyl)-2-nitroethenyl]aniline
  • 4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
  • 4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Comparison: N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJXWOURBPAKR-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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